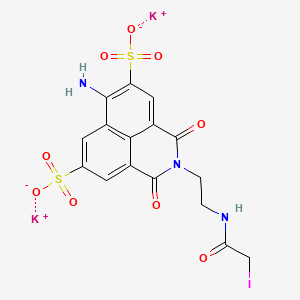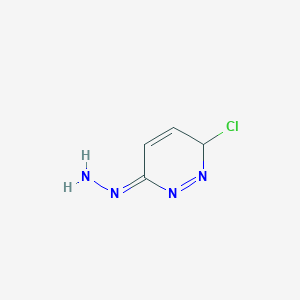
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a hydrazine moiety
準備方法
The synthesis of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine typically involves the reaction of 3-chloropyridazine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine can be compared with other similar compounds, such as:
3-chloropyridazine: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine moieties that exhibit comparable chemical reactivity.
Other pyridazine derivatives: Compounds with different substituents on the pyridazine ring, which may have different chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C4H5ClN4 |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-3H,6H2/b7-4+ |
InChIキー |
NJJIZCSEAIRACP-QPJJXVBHSA-N |
異性体SMILES |
C1=C/C(=N\N)/N=NC1Cl |
正規SMILES |
C1=CC(=NN)N=NC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

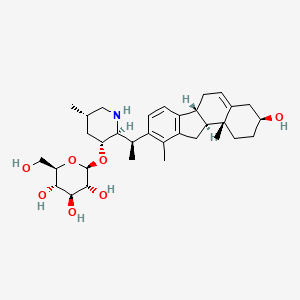

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
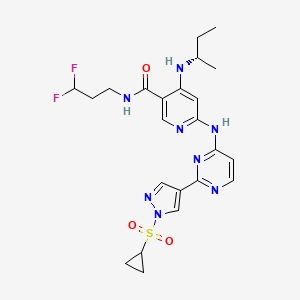

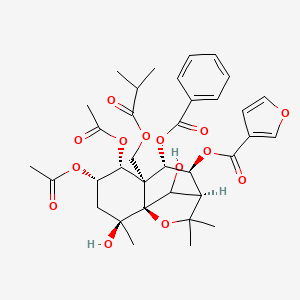
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
